![molecular formula C8H7N3O3 B11780631 6-Methyl-8-oxo-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B11780631.png)
6-Methyl-8-oxo-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-8-oxo-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid is a heterocyclic compound with the molecular formula C8H7N3O3 and a molecular weight of 193.16 g/mol . This compound is part of the imidazo[1,5-a]pyrazine family, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-8-oxo-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid typically involves cyclocondensation reactions. One common method involves the reaction of 2-aminopyrazine with ethyl acetoacetate under acidic conditions, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-8-oxo-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like halides or alkylating agents . Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,5-a]pyrazine derivatives, which can have different functional groups attached to the core structure, enhancing their biological and chemical properties .
Scientific Research Applications
6-Methyl-8-oxo-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-8-oxo-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid
- 7-Methyl-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid
Uniqueness
6-Methyl-8-oxo-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid is unique due to its specific substitution pattern and the presence of both an oxo group and a carboxylic acid group. This combination of functional groups contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C8H7N3O3 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
6-methyl-8-oxo-7H-imidazo[1,5-a]pyrazine-1-carboxylic acid |
InChI |
InChI=1S/C8H7N3O3/c1-4-2-11-3-9-5(8(13)14)6(11)7(12)10-4/h2-3H,1H3,(H,10,12)(H,13,14) |
InChI Key |
LGIVJBYNJYYSHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=NC(=C2C(=O)N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


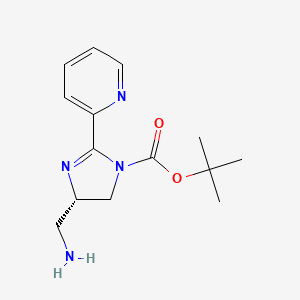
![1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclopropanecarbonitrile](/img/structure/B11780573.png)
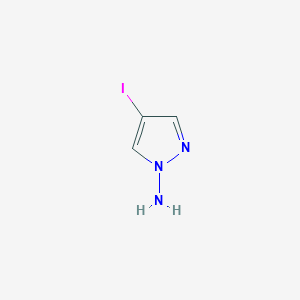
![4-(tert-Butyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11780575.png)

![2-(Aminomethyl)-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11780581.png)

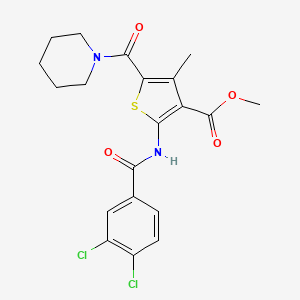

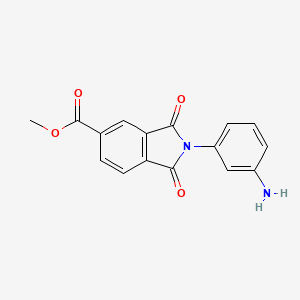
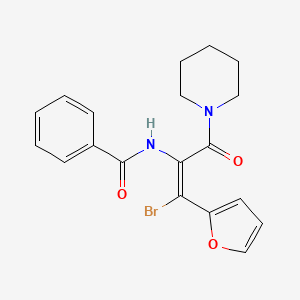
![5-Chloro-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11780595.png)

![2-(3-Bromophenyl)benzo[d]oxazole-5-carboxamide](/img/structure/B11780613.png)
